An In-depth Technical Guide to Ethyl 2-(2-chlorophenoxy)propanoate: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(2-chlorophenoxy)propanoate: Structure, Properties, Synthesis, and Applications
Abstract
Ethyl 2-(2-chlorophenoxy)propanoate is a chemical compound belonging to the phenoxypropanoate class of molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthetic protocol based on established chemical principles, and a predictive analysis of its spectroscopic characteristics. The document explores the compound's primary context within the agrochemical field, where its structural analogs are recognized for their potent herbicidal activity. This whitepaper is intended for researchers, chemists, and professionals in drug development and crop science who require a detailed understanding of this molecule and its chemical class.
Chemical Identity and Molecular Structure
Ethyl 2-(2-chlorophenoxy)propanoate is an organic ester characterized by a central propanoate backbone. A 2-chlorophenoxy group is attached via an ether linkage at the C-2 position of the propanoate, and the carboxyl group is esterified with ethanol. This combination of an ether linkage, a chlorinated aromatic ring, and an ethyl ester functional group defines its chemical reactivity and physical properties.
Table 1: Chemical Identifiers for Ethyl 2-(2-chlorophenoxy)propanoate
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(2-chlorophenoxy)propanoate | - |
| CAS Number | 109583-03-1 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₃ | [1] |
| Molecular Weight | 228.67 g/mol | [1] |
| SMILES | CC(OC1=CC=CC=C1Cl)C(OCC)=O | [1] |
Figure 1: Chemical Structure of Ethyl 2-(2-chlorophenoxy)propanoate
Caption: 2D representation of the molecular structure.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like ethyl 2-phenoxypropionate.[2]
Table 2: Physicochemical Properties of Ethyl 2-(2-chlorophenoxy)propanoate
| Property | Value (Predicted/Calculated) | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar short-chain aromatic esters. |
| Boiling Point | ~280-300 °C | Estimated based on related compounds. The presence of the chlorine atom and the larger phenoxy group increases the boiling point compared to simpler esters like ethyl propionate (210°F).[3] |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). | Typical for esters of this molecular weight. The molecule has a significant nonpolar character. |
| LogP (o/w) | ~3.0 - 3.5 | The octanol-water partition coefficient is estimated to be in this range, indicating moderate lipophilicity. |
Synthesis and Mechanistic Insights
The most efficient and industrially relevant method for synthesizing Ethyl 2-(2-chlorophenoxy)propanoate is the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution (S_N2) of a halide by a phenoxide ion.
Reaction Principle and Causality
The synthesis involves two key reagents: 2-chlorophenol and an ethyl 2-halopropanoate (e.g., ethyl 2-chloropropanoate or ethyl 2-bromopropanoate). The core of the reaction is the deprotonation of the weakly acidic hydroxyl group of 2-chlorophenol using a moderate base, such as anhydrous potassium carbonate (K₂CO₃). This generates the 2-chlorophenoxide anion, a potent nucleophile. This anion then attacks the electrophilic carbon atom bearing the halogen in ethyl 2-chloropropanoate, displacing the halide and forming the desired ether linkage.
The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is critical. These solvents effectively solvate the potassium cation but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving its reactivity intact and promoting a favorable S_N2 reaction rate.
Caption: Experimental workflow for the Williamson ether synthesis.
Experimental Protocol
This protocol is a self-validating system. Reaction progress is monitored by Thin-Layer Chromatography (TLC), ensuring the reaction is not prematurely terminated or unnecessarily prolonged.
Reagents and Materials:
-
2-Chlorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 2-chlorophenol (10.0 mmol, 1.28 g) and anhydrous acetone (40 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (15.0 mmol, 2.07 g) to the solution. The mixture will become a suspension.
-
Electrophile Addition: Add ethyl 2-chloropropanoate (11.0 mmol, 1.50 g) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 8-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. Take small aliquots from the reaction mixture, spot them on a TLC plate alongside the starting materials, and elute with a hexane:ethyl acetate mixture (e.g., 8:2). The reaction is complete upon the disappearance of the limiting starting material (typically 2-chlorophenol) and the appearance of a new, less polar product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts (K₂CO₃ and KCl byproduct) and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted phenol, and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure Ethyl 2-(2-chlorophenoxy)propanoate.
Predictive Spectroscopic Analysis
For a researcher synthesizing this molecule, structural confirmation is paramount. The following is a predictive analysis of the expected spectroscopic data based on the compound's structure.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
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δ 7.40-7.45 (m, 1H): Aromatic proton ortho to the chlorine.
-
δ 7.20-7.30 (m, 2H): Aromatic protons on the chlorophenyl ring.
-
δ 6.90-7.00 (m, 1H): Aromatic proton ortho to the ether linkage.
-
δ 4.70 (q, J=6.8 Hz, 1H): The methine proton (-CH-) on the propanoate backbone, split by the adjacent methyl group.
-
δ 4.20 (q, J=7.1 Hz, 2H): The methylene protons (-OCH₂-) of the ethyl ester, split by the adjacent methyl group.
-
δ 1.65 (d, J=6.8 Hz, 3H): The methyl protons (-CH-CH₃) on the propanoate backbone, split by the methine proton.
-
δ 1.25 (t, J=7.1 Hz, 3H): The terminal methyl protons (-CH₂-CH₃) of the ethyl ester, split by the methylene protons.
Infrared (IR) Spectroscopy
-
~2980 cm⁻¹: C-H stretching (aliphatic).
-
~1745 cm⁻¹: C=O stretching (strong, characteristic of the ester functional group).[7]
-
~1590, 1480 cm⁻¹: C=C stretching (aromatic ring).
-
~1240 cm⁻¹: C-O stretching (asymmetric, aryl-alkyl ether).
-
~1180 cm⁻¹: C-O stretching (ester).
-
~750 cm⁻¹: C-Cl stretching.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 228, with a characteristic M+2 isotope peak at m/z = 230 (approximately 1/3 the intensity) due to the presence of ³⁷Cl.
-
Key Fragments:
-
m/z = 183: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 155: Cleavage of the ester group, leaving the [Cl-C₆H₄-O-CH(CH₃)]⁺ fragment.
-
m/z = 128: The 2-chlorophenoxy cation [Cl-C₆H₄-O]⁺.
-
Applications and Field Context
The primary significance of the phenoxypropanoate scaffold lies in the agrochemical industry. Many compounds with this core structure are potent and selective post-emergence herbicides used to control grass weeds in broadleaf crops.[8]
-
Herbicidal Activity: While data on Ethyl 2-(2-chlorophenoxy)propanoate itself is not prevalent, related compounds like Quizalofop-ethyl feature a similar phenoxypropanoate structure and are highly effective.[9] These herbicides typically function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme for fatty acid synthesis. This disruption halts the production of new membranes, leading to the death of the weed. The selectivity arises because the ACCase enzyme in broadleaf plants has a different structure and is not inhibited by these molecules.
-
Synthetic Intermediate: This compound serves as a valuable building block for creating more complex derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-chlorophenoxy)propionic acid, which can then be coupled with other molecules to explore new potential herbicides or pharmaceutical agents.[10]
Conclusion
Ethyl 2-(2-chlorophenoxy)propanoate is a molecule of significant interest due to its structural relation to a major class of commercial herbicides. Its synthesis is straightforward via the Williamson ether synthesis, a reliable and scalable method. While specific physicochemical data requires further experimental determination, its properties and spectroscopic signatures can be confidently predicted, providing a solid foundation for its synthesis, identification, and further development by researchers in the chemical sciences. Its primary value lies in its potential as an agrochemical or as a versatile intermediate for the synthesis of more complex bioactive molecules.
References
-
NextSDS. ethyl 2-(2-chlorophenoxy)-2-methylpropanoate — Chemical Substance Information. [Link]
-
PubChem. Propanoic acid, 2-(2,6-dichlorophenoxy)-, ethyl ester, (2R)-. National Center for Biotechnology Information. [Link]
-
SciSpace. Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. [Link]
-
Mol-Instincts. Synthesis of ethyl 2-cyano-2-[2-methoxy-5-(2-chlorophenoxy)phenyl]propionate. [Link]
-
PubChem. Ethyl 2-chloropropionate | C5H9ClO2. National Center for Biotechnology Information. [Link]
-
Matrix Fine Chemicals. ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOATE | CAS 637-07-0. [Link]
-
Chemsrc. ethyl 2-phenoxy-propionate | CAS#:42412-84-0. [Link]
-
ResearchGate. IR (A1,B1,C1) and excess (A2,B2,C2) spectra of the ethyl.... [Link]
-
The Good Scents Company. (±)-ethyl 2-chloropropionate, 535-13-7. [Link]
-
Cheméo. Chemical Properties of 2-Chloroethyl propionate (CAS 1487-40-7). [Link]
-
Filo. Interpretaion of HNMR of ethyl propanoate. [Link]
-
Cheméo. Ethyl 2-phenoxypropionate - Chemical & Physical Properties. [Link]
-
Organic Syntheses. synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone. [Link]
-
PubChemLite. Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate (C12H15ClO3). [Link]
-
NIST. Propanoic acid, 2-chloro-, ethyl ester. NIST WebBook. [Link]
-
NextSDS. ethyl 2-(2,4-dichlorophenoxy)propionate — Chemical Substance Information. [Link]
-
NIST. Propanoic acid, 2-chloro-, ethyl ester. NIST WebBook. [Link]
-
NIST. Propanoic acid, 2-(2-chlorophenoxy)-. NIST WebBook. [Link]
-
PubChem. Propanoic acid, 2-(2-chlorophenoxy)-. National Center for Biotechnology Information. [Link]
-
PubChem. ethyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate. National Center for Biotechnology Information. [Link]
-
Patsnap Eureka. Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. [Link]
-
YouTube. How to draw the structure for ethyl propanoate. [Link]
-
ResearchGate. IR spectra of ethyl propanoate. [Link]
-
Chegg.com. Solved This is ethyl propanoate Explain how both NMR. [Link]
-
SpectraBase. 2-(2-Chlorophenoxy)ethanol, pentafluoropropionate - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents.
-
eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. [Link]
-
INCHEM. Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement7, 1987). [Link]
-
SpectraBase. Propanoic acid, 2-[4-(4-bromobenzoylamino)phenoxy]-, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]
Sources
- 1. 109583-03-1|Ethyl 2-(2-Chlorophenoxy)propanoate|BLD Pharm [bldpharm.com]
- 2. Ethyl 2-phenoxypropionate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanoic acid, 2-chloro-, ethyl ester [webbook.nist.gov]
- 6. Propanoic acid, 2-chloro-, ethyl ester [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | C19H17ClN2O4 | CID 92423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]
